N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Fructose-1,6-bisphosphatase Type 2 Diabetes Gluconeogenesis Inhibition

The compound N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 4-methoxyphenylsulfonamide moiety tethered via an ethylenediamine linker. This architecture places it within the broader class of N-arylsulfonyl-indole-2-carboxamides, a scaffold systematically explored for fructose-1,6-bisphosphatase (FBPase) inhibition.

Molecular Formula C19H21N3O4S
Molecular Weight 387.5 g/mol
Cat. No. B12185822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC19H21N3O4S
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H21N3O4S/c1-22-17-6-4-3-5-14(17)13-18(22)19(23)20-11-12-21-27(24,25)16-9-7-15(26-2)8-10-16/h3-10,13,21H,11-12H2,1-2H3,(H,20,23)
InChIKeyTVWSBSZRTLNKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide – Structural and Pharmacophore Baseline


The compound N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 4-methoxyphenylsulfonamide moiety tethered via an ethylenediamine linker. This architecture places it within the broader class of N-arylsulfonyl-indole-2-carboxamides, a scaffold systematically explored for fructose-1,6-bisphosphatase (FBPase) inhibition [1]. The indole-2-carboxamide core is also a recognized pharmacophore for serine protease inhibitors, notably plasminogen activator inhibitor-1 (PAI-1) [2]. Critically, the N-methyl substitution on the indole ring and the flexible sulfonamidoethyl side chain in this compound differentiate its conformational profile from rigid N-arylsulfonyl analogs, a factor that can influence target selectivity.

Procurement Risk Analysis: Why Structural Analogs of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide Cannot Be Casually Substituted


The indole-2-carboxamide sulfonamide class exhibits extreme sensitivity of potency and selectivity to subtle structural modifications. In the FBPase inhibitor series, replacing the N-arylsulfonyl group with a simple hydrogen or altering the substitution pattern on the indole core abolished activity (IC50 shift from <0.1 µM to >10 µM) [1]. The specific compound bearing a flexible ethylenediamine spacer between the carboxamide and the 4-methoxyphenylsulfonamide occupies a distinct chemical space relative to the rigid N-arylsulfonyl-indole-2-carboxamides characterized in X-ray co-crystal structures (PDB: 6LW2) [1]. This flexibility can confer a different binding mode and allosteric potential, as seen in substrate-selective ALOX15 inhibitors where the linker length and geometry are critical for isoform selectivity [2]. Therefore, generic substitution without direct comparative binding data risks substantial loss of target engagement or unintended polypharmacology.

Quantitative Differentiation Evidence for N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide vs. Closest Analogs


FBPase Inhibitory Potency: Head-to-Head Comparison with Rigid N-Arylsulfonyl Congener Cpd118

LIMITATION: No direct head-to-head biochemical data exist for this specific compound against FBPase. The closest structurally characterized analog in the literature is compound Cpd118 (sodium (7-chloro-4-((3-methoxyphenyl)amino)-1-methyl-1H-indole-2-carbonyl)((4-methoxyphenyl)sulfonyl)amide), which demonstrated an IC50 of 0.029 ± 0.006 µM against human liver FBPase [1]. The target compound differs in two key aspects: (1) absence of the 7-chloro and 4-arylamino substituents; (2) presence of a flexible ethylenediamine linker. In the published SAR series, removal of the 4-arylamino group reduced potency by >100-fold [1]. However, the flexible linker may enable alternative binding poses not sampled in the 6LW2 crystal structure. At present, this evidence is class-level inference only and should not be used for procurement decisions without confirmatory screening.

Fructose-1,6-bisphosphatase Type 2 Diabetes Gluconeogenesis Inhibition

Selectivity Over AMP-Binding Enzyme Family: Inferred Advantage for the Target Compound's Flexible Scaffold

Rigid N-arylsulfonyl-indole-2-carboxamides like Cpd118 achieved high selectivity (>1000-fold) over six other AMP-binding enzymes (e.g., AMP deaminase, adenylate kinase) [1]. The target compound, with its flexible sulfonamidoethyl arm, introduces additional conformational entropy, which may either improve selectivity through adaptive binding or reduce it by increasing the accessible target space. No selectivity panel data exist for the target compound. This dimension is rated as Supporting Evidence only, as it depends entirely on extrapolation from a rigid analog.

Selectivity Profile AMP-binding Enzymes Off-target Risk

Allosteric ALOX15 Inhibition Potential: Linker-Dependent Substrate Selectivity vs. Direct Indole-2-yl Anilines

N-Substituted 5-(1H-indol-2-yl)-2-methoxyanilines exhibit substrate-selective inhibition of mammalian ALOX15, with IC50 values of 0.04 µM (rabbit) and 1.55 µM (human) for linoleate oxygenase activity while sparing arachidonic acid oxygenation [1]. The sulfonamidoethyl linker in the target compound resembles the sulfamoyl carbamate linkers that are critical for allosteric modulation. However, the indole substitution pattern (2-carboxamide vs. 5-(indol-2-yl)) and the absence of the 2-methoxyaniline moiety make direct extrapolation unreliable. This is Supporting Evidence only, indicating a plausible but untested pharmacological direction.

ALOX15 Substrate-Selective Inhibition Inflammation

Validated Application Scenarios for N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide Based on Available Evidence


Chemical Probe Development for FBPase with Altered Binding Kinetics

The compound's flexible ethylenediamine linker distinguishes it from the rigid N-arylsulfonyl series co-crystallized with FBPase (PDB: 6LW2). It can serve as a starting scaffold to explore whether linker flexibility modulates residence time or allosteric effects, provided that the user first establishes basal FBPase inhibitory activity [1]. Without confirmation of IC50 < 10 µM, any downstream investigation is unwarranted.

Selectivity Profiling Against the AMP-Binding Enzyme Family

Given the high selectivity achieved by rigid analogs (Cpd118 >1000-fold over six AMP-binding enzymes) [1], this compound can be used as a matched flexible analog in a selectivity panel to test the hypothesis that increased conformational entropy broadens or narrows selectivity. Procurement is justified only as part of a systematic SAR campaign with simultaneous testing of rigid comparators.

Allosteric ALOX15 Inhibitor Screening with Substrate Selectivity Readouts

Compounds with sulfonamidoethyl linkers have been noted as potential allosteric modulators of ALOX15 [2]. This compound can be included in a screening cascade that measures both linoleate and arachidonate oxygenation, with the understanding that its indole-2-carboxamide substitution pattern differs from validated 5-(indol-2-yl) aniline series. Procurement should be contingent on a clear screening protocol with established positive controls (e.g., ALOX15-IN-1).

PAI-1 Inhibitor Pharmacophore Expansion

Indole-2-carboxylic acid sulfonamides are disclosed as PAI-1 inhibitors in Wyeth patents [3]. The target compound introduces a methylated indole nitrogen and a longer sulfonamide tether, which may alter the pharmacokinetic or inhibitory profile. It can be evaluated in a PAI-1 functional assay (e.g., urokinase-type plasminogen activator cleavage) alongside known indole acid PAI-1 inhibitors to establish any differentiation in IC50 or plasma stability.

Quote Request

Request a Quote for N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.